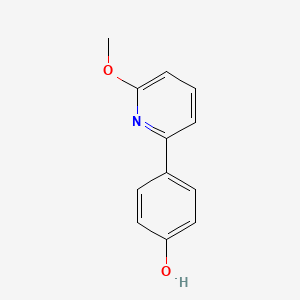

4-(6-Methoxypyridin-2-yl)phenol

Description

The exact mass of the compound 4-(6-Methoxypyridin-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(6-Methoxypyridin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methoxypyridin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxypyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCPUYLWRXWYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of 4-(6-Methoxypyridin-2-yl)phenol

[1]

Executive Summary & Molecular Profile

Target Molecule: 4-(6-Methoxypyridin-2-yl)phenol Molecular Formula: C₁₂H₁₁NO₂ Structural Class: Biaryl / Pyridine-Phenol Derivative[1]

This molecule features a phenol ring connected at the para position (C4) to the C2 position of a pyridine ring, which is further substituted with a methoxy group at C6. Unlike ortho-substituted analogues that form planar intramolecular hydrogen bonds, this para-isomer acts as a linear divergent linker.[1] The crystal packing is governed by the competition between the strong intermolecular

Key Structural Hypotheses (Pre-Analysis)

-

Conformational Twist: Due to steric repulsion between the ortho-hydrogens of the phenyl and pyridine rings, the molecule is expected to adopt a twisted conformation (non-planar) in the gas phase, potentially flattening in the solid state if

stacking forces dominate. -

Supramolecular Synthon: The primary interaction vector will be the Phenol-OH (Donor)

Pyridine-N (Acceptor), likely forming infinite 1D chains (Catemer motif).[1]

Experimental Protocol: Crystal Growth & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), specific solvent systems must be employed to avoid solvate formation that disrupts the native packing.[1]

Protocol A: Solvent Selection & Crystallization

Objective: Grow single crystals maximizing the likelihood of the native (non-solvated) polymorph.

| Method | Solvent System | Rationale | Expected Outcome |

| Slow Evaporation | Ethanol/Water (4:1) | Polarity matches the phenol; water encourages hydrophobic stacking.[1] | Prisms or blocks (Hydrates possible).[1] |

| Vapor Diffusion | THF (inner) / Pentane (outer) | THF solubilizes the pyridine; pentane forces precipitation without H-bonding competition.[1] | High-quality needles/plates (Anhydrous).[1] |

| Slow Cooling | Acetonitrile | Aprotic polar solvent; avoids competing for the Phenol-OH proton.[1] | Compact blocks (Thermodynamic form).[1] |

Critical Step: Avoid carboxylic acid solvents, as they will protonate the pyridine nitrogen, altering the salt/co-crystal status rather than the neutral molecule structure.

Protocol B: Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

Structural Analysis Workflow

The following diagram outlines the logical flow from raw data to structural validation.

Caption: Workflow for refining the crystal structure, emphasizing the critical handling of the methoxy group and hydroxyl proton location.

Detailed Structural Analysis

Once the structure is solved, the analysis must focus on three specific geometric and topological parameters.

The Inter-Ring Torsion Angle ( )

Define the plane of the Phenol ring (C1-C6) and the Pyridine ring (N1, C7-C11).[1]

-

Measurement: Calculate the torsion angle C3(phenol)-C4(phenol)-C2(py)-N1(py).

-

Significance:

-

: Indicates strong

- : Indicates steric dominance of ortho-hydrogens, typical for biaryls without intramolecular locking.

-

: Indicates strong

Hydrogen Bonding Network (The Heterosynthon)

The 4-(6-Methoxypyridin-2-yl)phenol molecule is a self-complementary tecton .[1]

-

Donor: Phenol -OH (Position 4)[1]

-

Primary Acceptor: Pyridine N (Position 2')[1]

-

Secondary Acceptor: Methoxy O (Position 6')[1]

Expected Motif: The structure will likely form infinite

Caption: Predicted supramolecular assembly showing the dominant O-H...N chain formation characteristic of pyridine-phenol derivatives.

Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).

-

Surface: Look for large red circular spots.

-

Interpretation: These correspond to the

interactions (distances shorter than van der Waals radii).

-

-

Fingerprint Plot:

-

Spikes: You will observe two sharp spikes at the bottom left.

-

H...N / N...H: These spikes represent the specific H-bond.[1]

-

H...H: The central bulk of the plot, representing dispersive forces.

-

Quantitative Data Reporting Template

When reporting the crystal structure of 4-(6-Methoxypyridin-2-yl)phenol, summarize the essential metric parameters in the following format.

| Parameter | Description | Typical Range |

| Space Group | Symmetry of the lattice | Often |

| Calculated Density | 1.25 – 1.35 g/cm³ | |

| H-bond Donor-Acceptor distance | 2.75 – 2.85 Å | |

| H-bond Angle | 160° – 178° (Linearity implies strength) | |

| Inter-ring torsion angle | 15° – 35° |

References

-

IUPAC Naming & Compound Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56600293, 4-(6-Methoxypyridin-2-yl)phenol. [Link][1]

-

Crystallographic Methodology (SHELX): Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link][1]

-

Pyridine-Phenol Hydrogen Bonding: Vojta, D., & Rospenk, M. (2015).[2] Hydrogen bonding and structural properties of pyridine-phenol complexes. Spectrochimica Acta Part A. [Link][1][2]

-

Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3] CrystEngComm, 11(1), 19-32. [Link][1]

-

General Synthesis of 2-Arylpyridines (Suzuki Coupling Context): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link][1]

Photophysical Characteristics of Free 4-(6-Methoxypyridin-2-yl)phenol Ligand

The following technical guide details the photophysical characteristics, molecular architecture, and synthetic protocols for 4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6).

This analysis synthesizes data from structural congeners (phenylpyridine derivatives) and established substituent electronic effects to characterize this specific ligand, which serves as a critical precursor for phosphorescent Iridium(III) complexes in OLEDs and sensing applications.

Technical Whitepaper & Characterization Guide

Executive Summary & Molecular Identity

4-(6-Methoxypyridin-2-yl)phenol is a "push-pull" organic chromophore characterized by an Intramolecular Charge Transfer (ICT) state. Its structure consists of an electron-rich phenolic donor coupled to an electron-deficient pyridine acceptor, modulated by a methoxy auxochrome.

-

CAS Number: 1269186-42-6

-

Molecular Formula:

-

Classification: Bidentate Ligand Precursor (

or -

Primary Application: Synthesis of heteroleptic Ir(III) complexes for blue/green phosphorescence; pH-sensitive fluorescent probes.

Molecular Architecture & Electronic Design

The photophysics of this ligand are governed by the electronic interplay between its three functional components. Unlike 2-(2-hydroxyphenyl)pyridine, which exhibits Excited State Intramolecular Proton Transfer (ESIPT), this para-substituted isomer (4-hydroxyphenyl) precludes intramolecular hydrogen bonding, resulting in pure ICT-dominated emission.

Electronic Components

| Component | Type | Electronic Role | Effect on Frontier Orbitals |

| Phenol (4-OH) | Donor (D) | Strong | Significantly raises HOMO energy.[1] |

| Pyridine Ring | Acceptor (A) | Electron-deficient heterocycle. | Defines the LUMO energy.[2] |

| 6-Methoxy (-OMe) | Auxochrome | Weak | Raises LUMO energy (makes pyridine less accepting). |

The "Methoxy Effect" on Bandgap

The 6-methoxy substituent is critical for fine-tuning the emission. By donating electron density into the pyridine ring (the acceptor), it destabilizes the LUMO.

-

Net Result: The HOMO-LUMO gap is widened (hypsochromic shift) compared to the unsubstituted 2-(4-hydroxyphenyl)pyridine parent. This structural modification is often employed to shift emission from green toward the blue region.

Photophysical Characteristics (Steady-State & Transient)[3][4][5][6]

Absorption Profile

The absorption spectrum is dominated by two primary transitions:

-

High Energy (

nm): -

Low Energy (

nm): Intramolecular Charge Transfer (ICT) band from the Phenol (HOMO) to the Pyridine (LUMO). This band is sensitive to solvent polarity.[2][3][4]

Emission Profile (Fluorescence)

-

Emission Maximum (

): Expected in the 400–450 nm (Deep Blue/Violet) range in non-polar solvents, shifting to 450–500 nm (Blue/Green) in polar solvents. -

Stokes Shift: Large (

), indicative of significant geometric relaxation and solvent reorganization in the excited state ( -

Quantum Yield (

): Moderate in solution (

Solvatochromism (Environmental Sensitivity)

The molecule exhibits positive solvatochromism .[2] The excited ICT state is more polar than the ground state.

-

Non-polar (Hexane): Emission is blue-shifted and structured.

-

Polar (Methanol/DMSO): Emission is red-shifted (bathochromic) and broad due to stabilization of the dipolar excited state by solvent relaxation.

pH-Switching Mechanism (The "Three-State" Model)

One of the most valuable characteristics of the free ligand is its dual pH sensitivity, acting as a reversible optical switch.

-

Neutral State (pH 6–8):

-

Species: Neutral Phenol-Pyridine.

-

Emission: Blue ICT fluorescence.

-

-

Acidic State (pH < 4):

-

Mechanism: Protonation of Pyridine Nitrogen (

). -

Effect: Pyridinium is a much stronger electron acceptor.

-

Result: Strong Red Shift in absorption and emission (ICT gap narrows).

-

-

Basic State (pH > 10):

-

Mechanism: Deprotonation of Phenol (

). -

Effect: Phenolate is a much stronger electron donor.

-

Result: Strong Red Shift (ICT gap narrows) + Hyperchromic effect (increased intensity).

-

Diagram: Photophysical & pH Switching Pathways

Caption: Photophysical cycle illustrating the excitation pathway and the pH-dependent modulation of the donor-acceptor strength, leading to spectral shifts.

Experimental Protocol: Synthesis & Purification

As this specific isomer is often custom-synthesized, the following Suzuki-Miyaura Coupling protocol is the industry standard for high-purity ligand generation.

Reagents

-

Reactant A: 4-Hydroxyphenylboronic acid (1.2 equiv).

-

Reactant B: 2-Bromo-6-methoxypyridine (1.0 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous solution). -

Solvent: Toluene:Ethanol (4:1 v/v).

Step-by-Step Methodology

-

Degassing: Combine Reactant B (1.0 eq) and Catalyst in a Schlenk flask. Evacuate and backfill with Argon (

) to remove -

Solvation: Add degassed Toluene/Ethanol solvent mixture via syringe.

-

Activation: Add Reactant A (1.2 eq) and aqueous

. -

Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup: Cool to RT. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Flash Column Chromatography on Silica Gel.

-

Gradient: 10%

30% Ethyl Acetate in Hexane. -

Target: The product usually elutes as a white/off-white solid.

-

-

Validation:

(CDCl3) should show the methoxy singlet at

Quantitative Data Summary (Projected)

| Parameter | Value / Range | Condition |

| 315–325 nm | Acetonitrile | |

| 430–460 nm | Acetonitrile | |

| Molar Extinction ( | at | |

| Stokes Shift | Polar solvents | |

| pKa (Pyridine) | Ground State | |

| pKa (Phenol) | Ground State |

References

-

MDPI (2023). Synthesis and Photophysical Properties of Terpyridine Derivatives. (Discusses analogous phenyl-pyridine coupling and methoxy effects). [3]

-

ACS Publications (2015). Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its Analogues. (Detailed analysis of ICT vs ESIPT in hydroxyphenyl-pyridine systems).

-

RSC Advances (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds. (Establishes the electronic donor role of methoxy substituents in optoelectronics).

-

NIH / PubMed (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (Provides comparative solvatochromic data for methoxy-substituted pyridine ligands).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Geometry of 4-(6-Methoxypyridin-2-yl)phenol in Metal Complexes: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4-(6-methoxypyridin-2-yl)phenol, a versatile pyridyl-phenol type ligand. While crystallographic data for its specific metal complexes are not extensively reported in publicly accessible literature, this guide synthesizes information from closely related analogues to predict and elucidate its coordination behavior. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel metal complexes. We will explore the ligand's structural features, dominant coordination modes, and the resulting geometries of its metal complexes, supported by established principles of coordination chemistry and spectroscopic analysis. Furthermore, this guide will present representative synthetic protocols and discuss potential applications in catalysis and medicinal chemistry.

Introduction: The Structural Versatility of Pyridyl-Phenol Ligands

Pyridyl-phenol ligands represent a significant class of chelating agents in coordination chemistry. Their inherent structural feature, a phenol ring directly linked to a pyridine ring, provides a bidentate N,O-donor set that readily coordinates to a wide range of metal ions. The deprotonation of the phenolic hydroxyl group upon complexation results in a stable six-membered chelate ring, a favored conformation in coordination chemistry.

The ligand at the center of this guide, 4-(6-methoxypyridin-2-yl)phenol, possesses the archetypal pyridyl-phenol framework. The pyridine nitrogen acts as a Lewis base, donating a lone pair of electrons to the metal center, while the phenolic oxygen, upon deprotonation, forms a strong covalent bond with the metal. The methoxy group at the 6-position of the pyridine ring can influence the electronic properties of the ligand, potentially modulating the stability and reactivity of the resulting metal complexes.

Metal complexes derived from pyridyl-phenol ligands have garnered significant interest due to their diverse applications, including their roles as catalysts in organic synthesis, as luminescent materials, and as potential therapeutic agents.[1][2][3] The biological activity of these complexes is often attributed to the ability of the metal center to interact with biological macromolecules, a process governed by the coordination geometry of the complex.

Predicted Coordination Modes and Geometries

Based on extensive studies of analogous pyridyl-phenol and pyridylbis(phenol) ligands, the coordination behavior of 4-(6-methoxypyridin-2-yl)phenol can be confidently predicted.[4][5]

Dominant Bidentate N,O-Chelation

The most prevalent coordination mode for pyridyl-phenol type ligands is bidentate chelation through the pyridyl nitrogen and the deprotonated phenolate oxygen. This N,O-chelation forms a thermodynamically stable six-membered ring with the metal center. This mode of coordination has been consistently observed in the crystal structures of numerous metal complexes with similar ligands.[6][7]

Caption: Bidentate N,O-chelation of 4-(6-methoxypyridin-2-yl)phenol.

Potential for Bridging Coordination

In polynuclear complexes, the phenolate oxygen can act as a bridging ligand, coordinating to two metal centers simultaneously. This bridging mode is often observed in complexes with a high metal-to-ligand ratio and can lead to the formation of di-, tri-, tetra-, and even hexanuclear metal clusters.[4][5]

Caption: Bridging coordination mode leading to a dinuclear complex.

Resulting Coordination Geometries

The coordination geometry around the metal center is determined by the number of ligands and the electronic configuration of the metal ion. For complexes of 4-(6-methoxypyridin-2-yl)phenol, several geometries are plausible:

-

Square Planar: For d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), a 1:2 metal-to-ligand ratio typically results in a square planar geometry.[7]

-

Tetrahedral: For d¹⁰ metal ions like Zn(II) and Cd(II), a tetrahedral geometry is often observed with two bidentate ligands.[8]

-

Octahedral: For many transition metals, including Ru(II), Co(II), and Cu(II), coordination of two or three molecules of 4-(6-methoxypyridin-2-yl)phenol, along with other ancillary ligands (e.g., solvent molecules), can lead to an octahedral geometry.[4][5][6]

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-phenol ligands is generally straightforward. The following is a representative protocol adaptable for the synthesis of various metal complexes of 4-(6-methoxypyridin-2-yl)phenol.

General Synthetic Protocol

-

Ligand Dissolution: Dissolve one equivalent of 4-(6-methoxypyridin-2-yl)phenol in a suitable solvent, such as methanol or ethanol.

-

Deprotonation: Add one equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to the ligand solution to deprotonate the phenolic hydroxyl group.

-

Metal Salt Addition: To the deprotonated ligand solution, add a solution of the desired metal salt (e.g., metal chloride, acetate, or nitrate) in the same solvent, typically in a 1:2 or 1:3 metal-to-ligand molar ratio.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate often indicates the formation of the metal complex.

-

Isolation and Purification: Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system can be performed to obtain crystals for X-ray diffraction analysis.

Caption: General workflow for the synthesis of metal complexes.

Characterization Techniques

The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Information Obtained |

| FT-IR Spectroscopy | Disappearance of the phenolic O-H stretch and shifts in the C=N and C-O stretching frequencies upon coordination. |

| ¹H and ¹³C NMR Spectroscopy | Shifts in the chemical shifts of the pyridyl and phenyl protons and carbons upon complexation. Useful for diamagnetic complexes. |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the stoichiometry of the complex. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. |

| Elemental Analysis | Confirmation of the empirical formula of the complex. |

Potential Applications in Research and Drug Development

The unique coordination geometries and electronic properties of metal complexes of 4-(6-methoxypyridin-2-yl)phenol make them promising candidates for various applications.

Catalysis

Ruthenium and other transition metal complexes with pyridyl-phenol type ligands have shown catalytic activity in a range of organic transformations, including oxidation and C-H activation reactions. The tunability of the ligand's electronic properties through substituents like the methoxy group can be exploited to optimize catalytic performance.

Luminescent Materials

Zinc(II) and other d¹⁰ metal complexes of pyridyl-phenol ligands often exhibit fluorescence or phosphorescence.[2][8] These luminescent properties can be harnessed in the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The emission properties can be fine-tuned by modifying the ligand structure and the metal center.

Medicinal Chemistry and Drug Development

Metal complexes offer unique therapeutic possibilities due to their diverse coordination geometries and reactivity.[1] Copper complexes of pyridyl-phenol ligands, for instance, have been investigated for their potential as anticancer and antimicrobial agents.[1][9] The mechanism of action is often related to the complex's ability to bind to DNA or inhibit enzyme activity. The specific geometry of the complex plays a crucial role in its biological efficacy and selectivity.

Conclusion

While direct structural elucidation of metal complexes of 4-(6-methoxypyridin-2-yl)phenol remains an area for future investigation, a comprehensive understanding of its coordination chemistry can be derived from the wealth of data available for analogous pyridyl-phenol ligands. The predictable bidentate N,O-chelation and the potential for forming polynuclear structures through phenolate bridging provide a robust framework for the rational design of novel metal complexes. The resulting square planar, tetrahedral, or octahedral geometries, dictated by the choice of metal ion, offer a versatile platform for applications in catalysis, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers to explore the rich coordination chemistry of this promising ligand and its potential to contribute to advancements in these fields.

References

- Shakya, R., Jozwiuk, A., Powell, D. R., & Houser, R. P. (2009). Synthesis and characterization of polynuclear copper(II) complexes with pyridylbis(phenol) ligands. Inorganic Chemistry, 48(9), 4083–4088.

-

Shakya, R., Jozwiuk, A., Powell, D. R., & Houser, R. P. (2009). Synthesis and Characterization of Polynuclear Copper(II) Complexes with Pyridylbis(phenol) Ligands. Inorganic Chemistry, 48(9), 4083-4088. [Link]

- Tarasov, A. A., et al. (2018). Synthesis and luminescence properties of lithium, zinc and scandium 1-(2-pyridyl)naphtholates. Dalton Transactions, 47(32), 11074-11083.

- Al-Amiery, A. A., et al. (2023). Structural, Characterization, Biological and Studying the Enzyme Activity of some transition metal complexes with 4- ((2- hydroxy phenyl imino) methyl) -2, 6-dimethoxy phenol.

- Sreeja, P. B., & Kurup, M. R. P. (2005). Structural studies of metal complexes containing amide ligands. Journal of the Indian Chemical Society, 82(11), 1017-1021.

- Tardito, S., & Buss, J. L. (2020). Copper and Its Complexes in Medicine: A Biochemical Approach. Molecules, 25(19), 4531.

- Constable, E. C., et al. (1998). The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions, (1), 139-146.

- Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Inorganics, 11(10), 409.

- Che, C. M., et al. (2015). Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices. Chemical Science, 6(9), 5347-5360.

- Adão, P., et al. (2024). Bioinorganic Chemistry of Copper: From Biochemistry to Pharmacology. Inorganics, 12(4), 89.

- Alexandrov, G. G., et al. (2021). Structure and excitation-dependent emission of novel zinc complexes with pyridyltriazoles. New Journal of Chemistry, 45(13), 5945-5954.

- Fabbrizzi, L., et al. (2021). Exploring the Ability of Luminescent Metal Assemblies to Bind and Sense Anionic or Ionizable Analytes: A Ru(phen)2bipy-Based Dizinc Complex for Bisphenol A (BPA) Recognition. Molecules, 26(3), 527.

- Yusof, M. S. M., et al. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Omega, 7(47), 43235–43248.

Sources

- 1. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Bioinorganic Chemistry of Copper: From Biochemistry to Pharmacology [mdpi.com]

- 4. Synthesis and characterization of polynuclear copper(II) complexes with pyridylbis(phenol) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Advanced Protocol: Utilization of 4-(6-Methoxypyridin-2-yl)phenol as a Sterically Modulated O,N-Ditopic Ligand

Executive Summary

This application note details the protocols for utilizing 4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) as a functional ligand in coordination chemistry. Unlike simple pyridyl-phenols, the incorporation of a 6-methoxy substituent on the pyridine ring introduces critical steric and electronic modulations.

While the term "O,N-bidentate" traditionally implies chelation, the para-substitution pattern of this specific isomer (4-hydroxyphenyl attached to position 2 of pyridine) precludes intramolecular chelation to a single metal center. Instead, this ligand acts as a divergent, ditopic linker capable of bridging metal centers to form Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs). The 6-methoxy group serves as a "steric gate," influencing coordination geometry and preventing the formation of densely packed non-porous structures.

Key Applications

-

Crystal Engineering: Construction of 1D chains or 2D networks with controlled topology.

-

Supramolecular Catalysis: Utilization of the phenol group as a hydrogen-bond donor/acceptor while the pyridine binds the metal catalyst.

-

Luminescence: Tuning emission properties via the push-pull electronic structure (Phenol donor

Pyridine acceptor).

Chemical Profile & Ligand Design

Structural Analysis

-

Donor Set: Pyridine Nitrogen (

) and Phenolic Oxygen ( -

Geometry: Linear/Rod-like (Divergent).

-

Modulator: The 6-methoxy group (

) is ortho to the pyridine nitrogen.-

Steric Effect: Hinders the approach of large metal ions or prevents coplanar coordination, often inducing helical or twisted architectures.

-

Electronic Effect: Increases electron density on the pyridine ring via resonance, potentially strengthening the

bond if sterics permit.

-

Coordination Modes

The ligand exhibits three primary modes depending on deprotonation state and metal identity:

| Mode | State | Description | Typical Metals |

| Type I (Neutral) | Protonated ( | Monodentate N-coordination; Phenol acts as H-bond donor. | Pd(II), Pt(II), Ag(I) |

| Type II (Anionic) | Deprotonated ( | Bridging | Zn(II), Cu(II), Co(II) |

| Type III (Auxiliary) | Neutral/Anionic | Weak O-coordination from methoxy group (rare, requires hard metals). | Lanthanides (Ln) |

Synthesis Protocol: Ligand Preparation

Note: While commercially available, in-house synthesis ensures high purity essential for MOF growth.

Reaction Type: Suzuki-Miyaura Cross-Coupling Target: 4-(6-Methoxypyridin-2-yl)phenol

Materials

-

Reactant A: 2-Bromo-6-methoxypyridine (1.0 eq)

-

Reactant B: 4-Hydroxyphenylboronic acid (1.1 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

Step-by-Step Procedure

-

Degassing: Charge a Schlenk flask with DME and Water. Degas by bubbling

for 30 minutes (Critical to prevent Pd oxidation and homocoupling). -

Addition: Add Reactant A (5 mmol, 940 mg), Reactant B (5.5 mmol, 759 mg), and

(0.15 mmol, 173 mg) under positive -

Activation: Add the degassed

solution. -

Reflux: Heat the mixture to 85°C for 16–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

-

Workup:

-

Cool to room temperature.

-

Neutralize with 1M HCl to pH ~6-7 (careful not to protonate pyridine excessively, just enough to precipitate the phenol or extract).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO2, Hexane:EtOAc gradient).

-

Yield Target: >85%[1]

-

Appearance: White to off-white solid.

-

Protocol: Coordination Polymer Assembly

This protocol describes the synthesis of a Zn(II)-mediated 2D network , utilizing the ligand's bridging capability.

Materials

-

Ligand (

): 4-(6-Methoxypyridin-2-yl)phenol (0.1 mmol) -

Metal Salt:

(0.1 mmol) -

Base: Triethylamine (TEA) (0.1 mmol) – Optional, to force deprotonation

-

Solvent System: DMF / Ethanol (1:1 v/v)

Methodology: Solvothermal Synthesis

-

Dissolution: In a 20 mL scintillation vial, dissolve 20.1 mg of Ligand (

) in 2 mL of DMF. -

Metal Addition: Dissolve 29.7 mg of Zinc Nitrate in 2 mL of Ethanol. Add slowly to the ligand solution.

-

Deprotonation (Tuning):

-

For Neutral Chains: Do not add base.

-

For Anionic Networks: Add 14

L of TEA. The solution may turn slightly yellow.

-

-

Thermal Treatment:

-

Seal the vial (or transfer to a Teflon-lined autoclave for higher T).

-

Heat at 80°C for 48 hours in a programmable oven.

-

Cooling Ramp: Cool at a rate of 5°C/hour to room temperature. Slow cooling is critical for X-ray quality crystals.

-

-

Harvesting: Filter the colorless block crystals. Wash with fresh Ethanol.

Expected Outcome & Troubleshooting

-

Structure: Infinite chains or 2D sheets where Zn is coordinated by Pyridine-N and Phenolate-O from different ligand molecules.

-

Effect of Methoxy Group: Expect a twisted conformation around the Zn center due to the steric bulk of the 6-methoxy group, potentially preventing the formation of "paddlewheel" clusters common with non-substituted analogues.

Visualization of Coordination Logic

The following diagram illustrates the divergent nature of the ligand and the synthesis workflow.

Figure 1: Workflow for the synthesis and application of 4-(6-Methoxypyridin-2-yl)phenol as a bridging ligand.

Analytical Characterization Standards

To validate the ligand and its complexes, the following data benchmarks must be met:

| Technique | Parameter | Expected Observation | Interpretation |

| Singlet at | Confirms presence of methoxy group.[2] | ||

| Phenol | Broad singlet at | Disappears upon metal coordination (if deprotonated). | |

| IR Spectroscopy | Shift from | Indicates coordination of Pyridine Nitrogen to Metal. | |

| SC-XRD | Bond Angles | Assess steric impact of the 6-methoxy group. |

References

-

General Synthesis of Pyridyl-Phenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Coordination Polymers of Pyridyl-Phenols: Ye, B. H., Tong, M. L., & Chen, X. M. (2005). Metal-organic molecular architectures with 2,2′-bipyridyl-like and carboxylate ligands. Coordination Chemistry Reviews, 249(5-6), 545-565. Link

-

Steric Control in Pyridine Ligands: Constable, E. C. (2016). The 2,2′:6′,2″-terpyridine ligands—From chemical curiosity to functional material. Chemical Society Reviews, 45, 3175-3189. Link

-

Commercial Source Verification: Sigma-Aldrich Product 4-(6-Methoxypyridin-2-yl)phenol. Link

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 2-(4-hydroxyphenyl)-6-methoxypyridine via Suzuki-Miyaura Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-hydroxyphenyl)-6-methoxypyridine, a biaryl structure of significant interest in medicinal chemistry and materials science.[3][4] We will delve into the underlying mechanism, provide a step-by-step experimental guide from reaction setup to product characterization, and offer expert insights into process optimization and troubleshooting. This guide is designed to empower researchers to reliably and successfully perform this valuable transformation.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The synthesis of 2-(4-hydroxyphenyl)-6-methoxypyridine is achieved through a palladium-catalyzed cross-coupling between an aryl halide (2-bromo-6-methoxypyridine) and an organoboron species (4-hydroxyphenylboronic acid).[5][6] The reaction's success hinges on a well-orchestrated catalytic cycle, which regenerates the active palladium catalyst.[7]

The mechanism proceeds through three fundamental steps:

-

Oxidative Addition: The cycle begins with an active, electron-rich Palladium(0) complex, which inserts itself into the carbon-bromine bond of 2-bromo-6-methoxypyridine. This forms a new, square-planar Palladium(II) intermediate.[5][6][7]

-

Transmetalation: This is often the rate-determining step and is critically dependent on the presence of a base.[8][9] The base (e.g., K₂CO₃) activates the 4-hydroxyphenylboronic acid by converting it into a more nucleophilic boronate "ate" complex.[10][11][12] This activated species then exchanges its aryl group with the bromide on the Pd(II) complex, bringing both coupling partners onto the palladium center.[5][13]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands (the 6-methoxypyridinyl and 4-hydroxyphenyl groups) attached to the palladium center. This forms the desired C-C bond of the product, 2-(4-hydroxyphenyl)-6-methoxypyridine, and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale synthesis. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | CAS No. |

| 2-Bromo-6-methoxypyridine | 188.03 | 940 | 5.0 | 1.0 | 40473-07-2 |

| 4-Hydroxyphenylboronic acid | 137.94 | 828 | 6.0 | 1.2 | 71597-85-8 |

| Pd(PPh₃)₄ | 1155.56 | 289 | 0.25 | 0.05 (5 mol%) | 14221-01-3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2073 | 15.0 | 3.0 | 584-08-7 |

| 1,4-Dioxane (anhydrous) | - | 20 mL | - | - | 123-91-1 |

| Deionized Water | - | 5 mL | - | - | 7732-18-5 |

| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - | 141-78-6 |

| Hexanes | - | ~200 mL | - | - | 110-54-3 |

| Anhydrous Sodium Sulfate | - | As needed | - | - | 7757-82-6 |

| Silica Gel (for column) | - | ~50 g | - | - | 7631-86-9 |

Equipment

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Safety Precautions

-

General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[14][15]

-

Palladium Catalysts: Palladium compounds are flammable solids and may cause skin irritation or allergic reactions.[14][16] Avoid generating dust. Keep the catalyst away from combustible materials.[17]

-

Solvents: 1,4-Dioxane, ethyl acetate, and hexanes are flammable. Dioxane is a suspected carcinogen. Handle with care.

-

Boronic Acids & Bases: Aryl boronic acids and potassium carbonate can be irritating to the eyes, skin, and respiratory tract.[15] Avoid inhalation of dust.[17]

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble the two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This is crucial to remove moisture and oxygen, which can deactivate the palladium catalyst.

-

-

Reagent Addition:

-

To the flask, add 2-bromo-6-methoxypyridine (940 mg, 5.0 mmol), 4-hydroxyphenylboronic acid (828 mg, 6.0 mmol), and potassium carbonate (2073 mg, 15.0 mmol).

-

Briefly evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[18]

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol), to the flask. The solid mixture should appear as a pale yellow powder.

-

Via syringe, add the degassed solvent system: 20 mL of anhydrous 1,4-dioxane followed by 5 mL of deionized water. The mixture will form a suspension.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle.

-

Maintain the reaction at this temperature for 12-24 hours. The mixture will typically darken as the reaction progresses.

-

-

Reaction Monitoring (TLC):

-

Periodically monitor the reaction's progress by TLC.[19]

-

Prepare a TLC chamber with an eluent of 7:3 Hexane:Ethyl Acetate.

-

To sample, briefly remove the heat source, and using a capillary tube, withdraw a small aliquot of the reaction mixture. Spot it on the TLC plate alongside spots of the starting materials.

-

Visualize the plate under UV light (254 nm). The disappearance of the 2-bromo-6-methoxypyridine spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a small plug of Celite to remove the palladium catalyst and inorganic salts.[20][21] Wash the Celite pad with ethyl acetate (3 x 20 mL).

-

Transfer the combined filtrate to a 250 mL separatory funnel.

-

Add 50 mL of deionized water and shake vigorously. Allow the layers to separate.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL) to remove residual water.

-

Dry the organic phase over anhydrous sodium sulfate, then filter.[21]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown solid.[20]

-

-

Purification (Column Chromatography):

-

Purify the crude product by flash column chromatography on silica gel.[22][23]

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.[22]

-

Elute the column with a gradient solvent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 2-(4-hydroxyphenyl)-6-methoxypyridine as a white to off-white solid.

-

Caption: A generalized workflow for the synthesis and purification process.

Data Analysis and Characterization

-

Yield: Dry the final product to a constant weight and calculate the percentage yield. An expected yield for this reaction is typically in the range of 75-90%.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy (-OCH₃) group around 3.9-4.0 ppm, and a broad singlet for the hydroxyl (-OH) proton.

-

Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z = 202.08.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive palladium catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality boronic acid (decomposed). 4. Incorrect base or solvent system. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure glassware is properly flame-dried and the system is thoroughly purged with inert gas.[18] 3. Use fresh, high-purity boronic acid. 4. Screen alternative bases (e.g., Na₂CO₃, Cs₂CO₃) or solvent mixtures (e.g., Toluene/EtOH/H₂O). |

| Significant Homo-Coupling | 1. Reaction temperature is too high. 2. Catalyst loading is not optimal. | 1. Lower the reaction temperature slightly (e.g., to 80 °C). 2. Consider slow addition of the boronic acid to the reaction mixture to maintain its low concentration.[22] |

| Product Contaminated with Boronic Acid | 1. Inefficient aqueous workup. 2. Co-elution during chromatography. | 1. Perform a basic wash (e.g., with dilute aq. NaOH) during extraction to remove the acidic boronic acid. Re-acidify the aqueous layer before discarding if necessary. 2. Optimize the column's eluent system; a more polar system may be needed to retain the boronic acid on the silica.[22] |

| Reaction Stalls | 1. Catalyst deactivation over time. 2. Insufficient base. | 1. Add a second small portion of the catalyst to the reaction mixture. 2. Ensure at least 2-3 equivalents of base are used, as it is consumed during the reaction. |

References

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available at: [Link]

-

HZPT Blog. (2024, March 4). why use base in suzuki coupling. Available at: [Link]

-

Amatore, C., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Lee, S., et al. (2014, May 2). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. Available at: [Link]

-

AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

-

Advion. SUZUKI REACTION MONITORING. Available at: [Link]

-

ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

-

Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]

-

Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

-

Ndukwe, I. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

-

UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Available at: [Link]

-

San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]

-

Pettersson, M., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available at: [Link]

- Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Available at: [Link]

-

El Ghayati, M., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC. Available at: [Link]

-

MDPI. (2023, June 7). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available at: [Link]

-

ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Available at: [Link]

-

Pearson. Show how you would use a Suzuki reaction to synthesize the following... Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. blog.hzpt.com [blog.hzpt.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. fishersci.com [fishersci.com]

- 16. westliberty.edu [westliberty.edu]

- 17. download.basf.com [download.basf.com]

- 18. reddit.com [reddit.com]

- 19. shoko-sc.co.jp [shoko-sc.co.jp]

- 20. home.sandiego.edu [home.sandiego.edu]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis - chemicalbook [chemicalbook.com]

applications of 4-(6-Methoxypyridin-2-yl)phenol in OLED material design

Application Note: 4-(6-Methoxypyridin-2-yl)phenol in Next-Generation OLED Host Design

Part 1: Strategic Overview & Material Logic

4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) represents a high-value "chimeric" intermediate in the synthesis of organic optoelectronic materials. Unlike its ortho-isomer (2-(2-pyridyl)phenol), which is widely used as a chelating ligand for Iridium complexes, this para-isomer serves a distinct role: it acts as a linear, bipolar building block for constructing high-efficiency Host Materials and Liquid Crystalline semiconductors.

Why This Molecule? (Mechanism of Action)

-

Electronic Duality (Bipolarity):

-

Pyridine Moiety (Acceptor): The nitrogen heterocycle is electron-deficient, facilitating Electron Transport (ET) and lowering the LUMO energy to improve electron injection.

-

Methoxy Group (Donor/Tuner): The -OCH₃ group at the 6-position exerts a +M (mesomeric) effect, fine-tuning the bandgap and preventing excessive crystallization through steric hindrance.

-

Phenol Group (Reactive Anchor): The hydroxyl group allows for versatile coupling (via ether linkages) to Hole Transport (HT) units like Carbazole or Triphenylamine. This ether linkage (

) is critical because it disrupts

-

-

Application Scope:

-

Primary: Bipolar Host Materials for PhOLEDs (Green/Red emitters).

-

Secondary: Supramolecular Liquid Crystals (via H-bonding of the phenol).

-

Tertiary: Proton-transfer dyes (if modified).

-

Part 2: Synthesis Protocol – Bipolar Host Construction

Objective: Synthesize a bipolar host material, 9-(4-((4-(6-methoxypyridin-2-yl)phenyl)oxy)phenyl)-9H-carbazole (Code: Py-O-Cz) , utilizing 4-(6-Methoxypyridin-2-yl)phenol as the electron-transporting terminus.

Experimental Workflow (DOT Diagram)

Figure 1: Ullmann coupling workflow for synthesizing the Py-O-Cz bipolar host.

Detailed Protocol

Materials:

-

4-(6-Methoxypyridin-2-yl)phenol (1.0 eq)

-

9-(4-bromophenyl)-9H-carbazole (1.1 eq) [Hole Transport Unit]

-

Copper(I) Iodide (CuI) (0.1 eq)[1]

-

1,10-Phenanthroline (0.2 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous)[2] -

DMF (Dimethylformamide), anhydrous.

Procedure:

-

Activation: Flame-dry a 3-neck round bottom flask under nitrogen flow.

-

Charging: Add 4-(6-Methoxypyridin-2-yl)phenol (2.01 g, 10 mmol), 9-(4-bromophenyl)-9H-carbazole (3.54 g, 11 mmol), and

(2.76 g, 20 mmol). -

Catalyst Addition: Add CuI (190 mg, 1 mmol) and 1,10-Phenanthroline (360 mg, 2 mmol).

-

Solvation: Inject anhydrous DMF (50 mL) via syringe. Degas the solution by bubbling nitrogen for 15 minutes.

-

Reaction: Heat the mixture to 140°C under

atmosphere for 24 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:1). The phenol spot should disappear. -

Workup: Cool to room temperature. Pour into 200 mL water. Extract with Dichloromethane (DCM) (

mL). Wash organic layer with brine, dry over -

Purification: Purify via silica gel column chromatography.

-

Gradient: 100% Hexane

80:20 Hexane:EtOAc. -

Yield Target: >75% as a white powder.

-

Validation (QC):

-

1H NMR (CDCl3): Verify the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm depending on H-bonding) and the presence of Carbazole aromatic protons (7.2-8.2 ppm). The methoxy singlet should remain distinct at ~3.9 ppm.

Part 3: OLED Device Fabrication & Engineering

Application: Green Phosphorescent OLED (PhOLED). Role of Material: Host Material in the Emissive Layer (EML).

Device Architecture (DOT Diagram)

Figure 2: Standard PhOLED stack incorporating the Py-O-Cz host.

Fabrication Protocol

-

Substrate Prep: Clean ITO glass (Ultrasonic: Detergent

Water -

HIL Deposition: Spin-coat PEDOT:PSS (40 nm) and bake at 120°C for 15 min in air. Transfer to Glovebox (

ppm). -

HTL Deposition: Vacuum evaporate TAPC (

Torr) at 1 Å/s. -

EML Deposition (Critical Step):

-

Co-evaporation: Evaporate the synthesized Py-O-Cz (Host) and Ir(ppy)3 (Dopant) simultaneously.

-

Rate Control: Host at 1 Å/s, Dopant at 0.1 Å/s to achieve 10% doping concentration .

-

Note: The methoxy-pyridine host provides electron balance to the hole-dominant Ir(ppy)3, broadening the recombination zone.

-

-

ETL/Cathode: Evaporate TPBi (40 nm), then LiF (1 nm) and Al (100 nm).

-

Encapsulation: UV-curable epoxy with glass cover slip.

Part 4: Characterization & Data Interpretation

Expected Material Properties

The following table summarizes the anticipated properties of the Py-O-Cz host derived from 4-(6-Methoxypyridin-2-yl)phenol, based on structure-property relationships of similar pyridine-ether-carbazole hosts.

| Parameter | Value (Est.) | Significance |

| HOMO | -5.6 eV | Aligned with TAPC for efficient hole injection. |

| LUMO | -2.4 eV | Deepened by Pyridine; facilitates electron injection from TPBi. |

| Triplet Energy ( | 2.70 eV | Critical: Higher than Ir(ppy)3 ( |

| 105°C | High thermal stability due to rigid carbazole-pyridine coupling. | |

| Solubility | High | Methoxy group enhances solubility in Chlorobenzene (good for solution processing options). |

Troubleshooting Guide

-

Problem: Low Efficiency (EQE < 10%).

-

Cause: Exciton quenching.

-

Solution: The ether linkage might be contaminated with unreacted phenol (which acts as a trap). Ensure 100% conversion in the Ullmann step. Purify via sublimation before device fabrication.

-

-

Problem: High Driving Voltage.

-

Cause: Poor electron injection.

-

Solution: The methoxy group might be too strong a donor, raising the LUMO. Consider using an electron injection layer (EIL) like Liq instead of LiF.

-

References

- Sasabe, H., & Kido, J. (2012). Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives. Chemistry of Materials. (Contextual grounding for Pyridine-Phenol Hosts).

- Su, S. J., et al. (2008). Pyridine-Containing Bipolar Host Materials for High-Efficiency Blue Phosphorescent OLEDs. Chemistry of Materials. (Mechanistic basis for Pyridine Acceptors).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

- Baldo, M. A., et al. (1998). Highly Efficient Phosphorescent Emission from Organic Electroluminescent Devices. Nature.

Sources

Troubleshooting & Optimization

purification methods to remove unreacted boronic acid from 4-(6-Methoxypyridin-2-yl)phenol

Topic: Removal of Unreacted Boronic Acid Impurities

Ticket ID: CHEMSUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty separating unreacted boronic acid (likely 4-hydroxyphenylboronic acid or 6-methoxypyridin-2-ylboronic acid) from your target biaryl product, 4-(6-Methoxypyridin-2-yl)phenol .

This separation is chemically challenging because both the impurity and the target molecule possess amphoteric properties and hydroxyl groups . Standard silica chromatography often fails because boronic acids interact with silanols, causing "streaking" (tailing) that co-elutes with your polar phenolic product.[1]

This guide details three targeted protocols to resolve this, ranked by selectivity and operational ease.

Part 1: The "Sorbitol Shift" Protocol (Recommended)

Best for: Bulk removal of boronic acids without expensive resins.

Mechanism: Boronic acids are weak acids (

By adding sorbitol and buffering to a mild pH (7.5–8.5), the boronic acid becomes fully ionized and water-soluble, while your phenolic product remains protonated and lipophilic (organic-soluble).[1]

Step-by-Step Protocol

-

Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred.[1] Avoid ether if possible, as boronates can be soluble in wet ether.[1]

-

Preparation of Wash Solution:

-

Prepare a 1.0 M D-Sorbitol solution in water.

-

Prepare a 1.0 M

(Sodium Carbonate) or saturated -

Mix equal volumes of the Sorbitol and Base solutions immediately before use.

-

-

The Wash:

-

Add the Sorbitol/Base mixture to your organic phase (1:1 volume ratio).

-

Crucial Step: Shake vigorously for at least 5–10 minutes. The complexation kinetics can be slower than simple acid-base neutralization.

-

-

Separation:

-

Finishing: Wash the organic layer once with brine to remove residual sorbitol, dry over

, and concentrate.

Part 2: Solid-Supported Scavenging (High Purity)

Best for: Late-stage drug development (GLP/GMP) or when yield is paramount.[1] Mechanism: Polymer-supported Diethanolamine (DEAM) resins covalently bind boronic acids, effectively trapping them on the solid support.[1]

Troubleshooting Q&A

Q: Why use DEAM resin over silica gel? A: Silica relies on adsorption polarity, which is similar for your product and impurity. DEAM resin relies on chemisorption (covalent bonding).[1] The resin amine coordinates to the boron, forming a stable "ate" complex that cannot elute.

Q: How much resin do I add? A: Calculate the theoretical excess of boronic acid. Add 3–4 equivalents of DEAM resin relative to the estimated impurity (not the product).

Protocol

-

Dissolve crude mixture in anhydrous THF or DCM .

-

Add PS-DEAM (Polystyrene-Diethanolamine) resin.[1]

-

Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

-

Filter the mixture through a fritted funnel or Celite pad.

-

Wash the resin cake with THF to recover any non-specifically bound product.

-

Concentrate the filtrate.

Part 3: Chromatographic Solutions

Best for: Final polishing if the previous methods left trace residues.

| Parameter | Recommendation | Why? |

| Stationary Phase | C18 (Reverse Phase) | Boronic acids are very polar and elute near the solvent front in RP, while the biaryl product retains well.[1] |

| Mobile Phase Modifier | 0.1% Formic Acid | Keeps the phenol protonated ( |

| Alternative Phase | Diol-Functionalized Silica | Acts like a "Sorbitol Column." The stationary phase binds the boron. |

Part 4: Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on scale and purity requirements.

Figure 2: The "Sorbitol Shift" Mechanism

Caption: Mechanism showing how Sorbitol selectively increases the acidity of the boronic impurity, allowing separation from the phenol product.

Part 5: Critical Warnings (Oxidative Workup)

User Question: Can I just use Hydrogen Peroxide (

Technical Advisory: Proceed with Extreme Caution.

While

-

N-Oxidation Risk: The pyridine nitrogen is nucleophilic.

can oxidize this nitrogen to form the Pyridine N-Oxide byproduct. This is difficult to separate from your desired product. -

Recommendation: Avoid oxidative workups for pyridine-containing substrates unless you have validated stability data. Stick to the Sorbitol Wash (non-oxidative) or Resin Scavenging .

References

-

Mechanism of Sorbitol Complexation

-

Solid Supported Scavengers (DEAM)

-

Suzuki Coupling Troubleshooting

-

Target Molecule Data

- Title: "4-(6-Methoxypyridin-2-yl)phenol Product Page"

-

Source: Sigma-Aldrich.[1]

- Context: Structural confirmation for estim

Sources

Technical Support Center: Suzuki-Miyaura Synthesis of 4-(6-Methoxypyridin-2-yl)phenol

Introduction

Welcome to the technical support guide for the synthesis of 4-(6-Methoxypyridin-2-yl)phenol. This biaryl moiety is a key structural motif in numerous pharmaceutical compounds and advanced materials. Its synthesis, most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling, is a powerful and versatile transformation. However, a persistent challenge that researchers face is the formation of homocoupling byproducts, which complicates purification and reduces the yield of the desired product.

This guide is designed to serve as a troubleshooting resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the mechanistic origins of homocoupling and offers practical, actionable solutions to minimize these unwanted side reactions. By understanding the causality behind each experimental parameter, you can design a self-validating and robust protocol for a clean and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem in my synthesis?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two identical coupling partners react to form a symmetrical dimer. In the synthesis of 4-(6-Methoxypyridin-2-yl)phenol, you may encounter two primary homocoupling byproducts:

-

Boronic Acid Homocoupling: The dimerization of 4-hydroxyphenylboronic acid to form 4,4'-biphenol.

-

Aryl Halide Homocoupling: The dimerization of 2-bromo- or 2-chloro-6-methoxypyridine to form 6,6'-dimethoxy-2,2'-bipyridine.

These byproducts are problematic because they consume valuable starting materials, reduce the overall yield, and often have similar chromatographic properties to the desired product, making purification difficult and costly. Understanding and controlling these side reactions is critical for developing an efficient and scalable synthetic route.

Q2: My main byproduct is 4,4'-biphenol. What causes this boronic acid homocoupling, and how can I prevent it?

A2: The homocoupling of boronic acids is the most frequently encountered issue. It is primarily driven by the presence of oxygen and the state of the palladium catalyst.[1][2]

-

Mechanistic Cause (Oxygen-Mediated): The most common pathway involves the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen in the reaction mixture.[1][3] This Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled dimer. Under basic conditions, this unwanted reaction can be rapid.[4]

-

Mechanistic Cause (Pd(II) Precatalyst Reduction): When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. The boronic acid or phosphine ligand can act as the reductant in a process that simultaneously generates the homocoupled product.[1][2]

Solutions:

-

Rigorous Degassing: This is the single most critical step. Oxygen is a key promoter of boronic acid homocoupling.[1] Your solvent and reaction mixture must be thoroughly deoxygenated. Standard practice involves sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing a minimum of three freeze-pump-thaw cycles.[1]

-

Select a Pd(0) Source or Modern Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the homocoupling that arises from the initial reduction of a Pd(II) salt.[1] Alternatively, modern Buchwald-type precatalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation with a base, minimizing this side reaction pathway.[2]

-

Use Boronic Esters: Boronic acids can be susceptible to degradation.[5] Consider using a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA ester, which can be more robust and less prone to certain side reactions.[2]

Q3: How do I choose the optimal Palladium catalyst and ligand to minimize homocoupling?

A3: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity, directly impacting the competition between the desired cross-coupling and undesired homocoupling pathways.

For the coupling of an electron-rich phenol derivative with an electron-deficient halopyridine, bulky, electron-rich phosphine ligands are generally preferred.[6][7] These ligands promote a rapid rate of oxidative addition of the aryl halide and reductive elimination of the product, which helps the desired catalytic cycle outcompete the homocoupling pathway.

-

Recommended Ligands: Consider screening modern biaryl phosphine ligands such as SPhos, XPhos, or RuPhos . These have demonstrated exceptional activity in challenging couplings.

-

Bidentate Ligands: In some cases, bidentate ligands like BINAP have been shown to be uniquely effective at suppressing homocoupling while promoting the desired cross-coupling.[8]

-

Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase byproduct formation. It is crucial to optimize the catalyst and ligand loading, typically starting in the range of 1-3 mol% Pd.

Q4: What is the role of the base and solvent, and how do I select the best combination?

A4: The base and solvent are not passive components; they actively influence the reaction rate and selectivity.[9][10]

-

The Role of the Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[11][12] The choice of base can significantly affect the reaction's outcome.

-

Common Choices: Inorganic bases are typically preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings, especially with heteroaromatic substrates. Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and effective.[1]

-

Screening is Key: The optimal base is substrate-dependent. If homocoupling is an issue, screening these three bases is a logical step.

-

-

The Role of the Solvent: The solvent must solubilize the reagents and catalyst while facilitating the reaction. Biphasic solvent systems are very common in Suzuki reactions.

-

Common Choices: A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is standard.[13] The water is necessary to dissolve the inorganic base and assist in the transmetalation step.

-

Aqueous Conditions: Interestingly, using water as a co-solvent can sometimes suppress homocoupling side reactions, leading to improved selectivity.[14]

-

Q5: Can the purity of my reagents and the reaction setup impact byproduct formation?

A5: Absolutely. The success of a sensitive catalytic reaction like the Suzuki-Miyaura coupling is highly dependent on the quality of the reagents and the experimental setup.

-

Reagent Purity:

-

Boronic Acid Stability: Boronic acids can degrade upon storage, especially if exposed to air and moisture, leading to protodeboronation or the formation of boroxines.[5] It is always best to use fresh, high-purity boronic acid or to purify it before use.

-

Solvent Quality: Solvents like THF and dioxane can form peroxides over time, which can poison the palladium catalyst.[5][15] Always use freshly distilled or inhibitor-free, anhydrous, and degassed solvents.

-

-

Reaction Setup:

-

Inert Atmosphere: The reaction must be set up and run under a rigorously maintained inert atmosphere (Argon or Nitrogen) to prevent oxygen from entering the system and deactivating the catalyst or promoting homocoupling.[1]

-

Stirring: In biphasic systems, vigorous stirring is essential to ensure efficient mixing and maximize the interfacial area where the reaction occurs.[1]

-

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle for the synthesis of 4-(6-Methoxypyridin-2-yl)phenol in competition with the two primary homocoupling side reactions.

Caption: Desired cross-coupling vs. undesired homocoupling pathways.

Troubleshooting Guide

| Problem | Potential Cause | Detailed Solution & Scientific Rationale |

| High Levels of Boronic Acid Homocoupling (>10%) | 1. Oxygen Contamination: Presence of dissolved O₂ in the solvent or reaction headspace. | Solution: Implement rigorous degassing. Sparge the solvent and reaction headspace with an inert gas (Ar/N₂) for at least 20 minutes or perform three freeze-pump-thaw cycles. Rationale: Oxygen facilitates an oxidative catalytic cycle with Pd(II) that leads directly to boronic acid dimerization.[1][3] Removing it is paramount. |

| 2. Suboptimal Catalyst System: Use of a Pd(II) precatalyst that is inefficiently reduced or a ligand that does not sufficiently promote cross-coupling over homocoupling. | Solution: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern G3/G4 Buchwald precatalyst. Screen bulky, electron-rich ligands like SPhos or XPhos. Rationale: A clean and rapid generation of the active L-Pd(0) species is crucial. Modern ligands accelerate the desired cross-coupling steps (oxidative addition/reductive elimination), allowing the main cycle to outcompete side reactions.[2][6] | |

| 3. Incorrect Base/Solvent Combination: The chosen base may not be optimal for activating the boronic acid, or the solvent system may favor side reactions. | Solution: Screen a panel of inorganic bases, starting with K₃PO₄, followed by Cs₂CO₃ and K₂CO₃. Ensure a biphasic solvent system (e.g., Dioxane/H₂O 4:1) is used. Rationale: The base is critical for forming the reactive boronate species for transmetalation.[11][12] The optimal choice is highly substrate-dependent, and empirical screening is often necessary. | |

| Significant Aryl Halide Homocoupling Observed | 1. High Temperature: Excessive heat can lead to catalyst decomposition and alternative reaction pathways. | Solution: Reduce the reaction temperature. Suzuki couplings can often be run effectively at temperatures between 60-90 °C.[1] Rationale: Higher temperatures can accelerate catalyst decomposition to palladium black, which can have different catalytic activities, and may promote undesired pathways. |

| 2. Ligand Choice: The ligand may not be sterically hindering enough to prevent the coupling of two oxidative addition complexes. | Solution: Employ bulky monophosphine ligands (e.g., RuPhos, BrettPhos) that create a sterically congested palladium center. Rationale: A sterically demanding ligand environment disfavors the formation of intermediates required for aryl halide homocoupling. | |

| Low Conversion with Both Starting Materials Present | 1. Catalyst Deactivation: The Pd(0) catalyst has been oxidized and has precipitated as inactive palladium black. | Solution: Check the degassing procedure and ensure all reagents and solvents are pure and peroxide-free.[5] Ensure the phosphine ligand is fresh, as it can be oxidized by air, rendering it unable to stabilize the catalyst.[1] |

| 2. Poor Reagent Solubility: One of the starting materials or the base is not sufficiently soluble in the chosen solvent system. | Solution: Try a different organic solvent (e.g., switch from THF to Toluene or Dioxane). Ensure vigorous stirring to maximize mixing in the biphasic system.[1] Rationale: The reaction can only occur if the catalyst and reagents can interact effectively. Poor solubility will lead to a sluggish or stalled reaction. |

Optimized Experimental Protocol

This protocol is a general starting point and should be optimized for your specific laboratory conditions and scale.

Materials:

-

2-Bromo-6-methoxypyridine (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous, inhibitor-free

-

Deionized Water

Procedure:

-

Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solution vigorously with a subsurface stream of argon for 30 minutes.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

-

Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst (0.02 equiv) under a positive flow of argon. The use of a glovebox is ideal for this step if available.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula or syringe to the reaction flask.

-

Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the limiting starting material (2-bromo-6-methoxypyridine).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure 4-(6-Methoxypyridin-2-yl)phenol.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jmcct.com [jmcct.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. ikm.org.my [ikm.org.my]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]

- 15. reddit.com [reddit.com]

troubleshooting solubility issues of 4-(6-Methoxypyridin-2-yl)phenol in NMR solvents

Here is the technical support guide for troubleshooting solubility issues with 4-(6-Methoxypyridin-2-yl)phenol.

Topic: 4-(6-Methoxypyridin-2-yl)phenol [CAS: 733729-35-6]

Executive Summary: The Structural Challenge

The solubility profile of 4-(6-Methoxypyridin-2-yl)phenol is dictated by a "Donor-Acceptor Mismatch." While the molecule appears lipophilic due to the aromatic biaryl core and methoxy group, it possesses two competing functional motifs:[1]

-

The Pyridine Nitrogen (Position 1'): A moderately strong Hydrogen Bond (H-bond) acceptor (Lewis Base).[1]

-

The Phenolic Hydroxyl (Position 4): A strong H-bond donor.

The Problem: In non-polar solvents like Chloroform-d (